molecular formula C20H21N4O6P B3416472 Defibrotide CAS No. 83712-60-1

Defibrotide

Cat. No.: B3416472
CAS No.: 83712-60-1
M. Wt: 444.4 g/mol
InChI Key: JNWFIPVDEINBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defibrotide is a sodium salt of polydisperse single-stranded oligodeoxyribonucleotides derived from porcine mucosal DNA. It exhibits a multifaceted mechanism of action, including profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective properties, without systemic anticoagulant effects . Key mechanisms involve:

  • Stimulation of thrombomodulin, tissue plasminogen activator (tPA), prostacyclin, and prostaglandin E2 .
  • Reduction of thrombin generation, tissue factor expression, plasminogen activator inhibitor-1 (PAI-1), and endothelin activity .
  • Modulation of cytokines (e.g., TNF-α, IL-6) and inhibition of viral attachment via heparanase suppression .

Clinically, this compound is approved for severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) post-hematopoietic stem cell transplantation (HSCT), demonstrating a Day +100 survival rate of 38.2% vs. 25.5% in controls . Real-world studies corroborate its efficacy, with 58% survival and 57% complete response rates in HSCT-associated VOD/SOS .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWFIPVDEINBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N4O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118915-78-8, 83712-60-1
Record name STA-1474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defibrotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name STA-1474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Defibrotide is synthesized from porcine mucosal DNA. The preparation involves extracting deoxyribonucleic acid from mammalian organs, followed by a series of purification steps to isolate the single-stranded oligonucleotides. The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate the nucleotidic fractions, which are then subjected to mass spectrometry for further analysis .

Chemical Reactions Analysis

Metabolic Degradation Pathway

Defibrotide undergoes progressive enzymatic breakdown into smaller components through the following sequence:

StepEnzymes InvolvedBreakdown Products
1NucleasesOligonucleotides
2NucleotidasesNucleotides
3NucleosidasesNucleosides
4Deaminases/Phosphorylases2'-Deoxyribose, purine/pyrimidine bases
  • In vitro studies show minimal metabolism by human hepatocytes, suggesting systemic degradation occurs extracellularly or via plasma enzymes .

  • Urinary excretion accounts for 5–15% of administered doses, primarily as oligonucleotides and nucleotides within the first 4 hours post-infusion .

Enzymatic Interactions in Coagulation and Fibrinolysis

This compound modulates key proteins through direct and indirect mechanisms:

Table 1: Biochemical Targets and Effects

TargetEffectMechanismSource
Plasmin Enhances enzymatic activityHydrolyzes fibrin clots via increased affinity
Tissue factor pathway inhibitor (TFPI) Upregulated expressionReduces thrombin generation
Plasminogen activator inhibitor-1 (PAI-1) Decreased expressionPromotes fibrinolysis
Thrombomodulin Increased expressionEnhances protein C anticoagulant pathway
  • In vitro models demonstrate this compound increases tissue plasminogen activator (t-PA) by 31% and plasmin-α2-antiplasmin (PAP) complexes by 13%, while suppressing von Willebrand factor (vWF) .

  • Ex vivo studies show no direct anticoagulant activity in thromboelastometry but transiently prolong clotting time by 12% during endotoxemia .

Oxidative and Inflammatory Modulation

This compound attenuates reactive oxygen species (ROS) and inflammatory mediators:

MediatorEffectExperimental Model
Interleukin-6 (IL-6) Reduced releaseHuman endothelial cells
Tumor necrosis factor-α (TNF-α) Suppressed expressionLPS-stimulated dendritic cells
C-reactive protein (CRP) 13% reduction in plasma levelsHuman endotoxemia trial
  • Mechanism : Downregulates adhesion molecules (P-selectin, VCAM-1) and inhibits leukocyte transmigration via LFA-1–ICAM interactions .

Stability and Drug-Drug Interactions

  • pH Stability : Maintains integrity within pH 6.8–7.8, with degradation accelerating outside this range .

  • Cytochrome P450/UGT Enzymes : No induction or inhibition of CYP1A2, CYP2B6, CYP3A4, or UGT1A1 in human hepatocyte studies .

  • Elimination Half-Life : <2 hours at therapeutic doses, with no accumulation observed after repeated administration .

Structural Interactions with Endothelial Cells

This compound binds to adenosine receptors (A₁/A₂) and heparanase:

InteractionOutcome
Adenosine receptors Inhibits fludarabine-induced apoptosis
Heparanase Reduces extracellular matrix degradation
  • In vivo protection : Mitigates chemotherapy-induced sinusoidal endothelial cell damage by preserving thrombomodulin and tissue plasminogen activator expression .

This compound’s chemical reactivity is characterized by enzymatic depolymerization, multifaceted interactions with coagulation/fibrinolytic systems, and endothelial stabilization. Its lack of hepatic metabolism or cytochrome P450 modulation minimizes drug-drug interaction risks, supporting its use in complex clinical settings .

Scientific Research Applications

Treatment of Hepatic Veno-Occlusive Disease (VOD)

Overview of VOD
Hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), is a severe complication often arising after hematopoietic stem cell transplantation (HSCT). It is characterized by endothelial injury and can lead to multi-organ failure (MOF) with a mortality rate exceeding 80% if untreated .

This compound's Mechanism of Action
this compound acts primarily as an endothelial protector and stabilizer. It restores the thrombo-fibrinolytic balance, promotes anti-inflammatory pathways, and decreases the expression of adhesion molecules, which are crucial in mitigating the effects of VOD .

Clinical Trials and Efficacy
A pivotal Phase 3 trial demonstrated that this compound significantly improved survival rates at Day +100 post-HSCT compared to historical controls. The survival rate was 38.2% in the this compound group versus 25% in controls, with a notable difference of 23% (95.1% CI: 5.2%-40.8%; P=0.0109) . Additionally, complete response rates were higher in the this compound group (25.5%) compared to controls (12.5%) .

Study ParameterThis compound GroupControl GroupP-value
Survival at Day +10038.2%25%0.0109
Complete Response Rate25.5%12.5%0.0160

Use in COVID-19 Pneumonia

Introduction to COVID-19 Application
The COVID-19 pandemic necessitated exploration into various treatment options for severe cases, particularly pneumonia associated with the virus. This compound was evaluated for its potential benefits in this context.

Clinical Findings from DEFI-VID19 Study
The DEFI-VID19 trial investigated this compound's safety and efficacy in patients with severe COVID-19 pneumonia receiving non-invasive ventilation. Results indicated a trend towards improved respiratory failure-free survival (RFFS) and overall survival (OS) compared to standard care alone . Specifically, there was a significant increase in post-recovery days for patients treated with this compound.

Outcome MeasureThis compound GroupControl GroupP-value
RFFSHR=0.71-0.138
OSHR=0.78-0.248
Post-Recovery DaysMean = 12-0.0037

Pharmacological Properties

This compound’s pharmacological profile is characterized by its ability to modulate endothelial function effectively, making it suitable for treating conditions involving vascular dysfunction.

Mechanisms of Action
this compound's pharmacological actions include:

  • Endothelial Cell Protection: It stabilizes endothelial cells and restores normal vascular function.
  • Anti-inflammatory Effects: By promoting anti-inflammatory pathways, it reduces complications associated with endothelial injury.
  • Thrombo-fibrinolytic Balance Restoration: It helps maintain a balance between clot formation and breakdown, which is essential in preventing thrombotic complications.

Mechanism of Action

Defibrotide exerts its effects by modulating the activity of the endothelium, the inner lining of blood vessels. It increases levels of prostaglandin I2, E2, and prostacyclin, which help prevent the formation of blood clots and dissolve existing clots. It also alters platelet activity, increases tissue plasminogen activator function, and decreases the activity of tissue plasminogen activator inhibitor. These actions collectively help restore normal blood flow and protect endothelial cells .

Comparison with Similar Compounds

Defibrotide vs. Low Molecular Weight Heparin (LMWH)

LMWH, an anticoagulant targeting factor Xa via antithrombin, is traditionally used for thromboprophylaxis. However, in monocrotaline-induced HSOS rat models, this compound outperformed LMWH:

Parameter This compound LMWH Model Group
Survival Rate 81.8% 62.5–75% 43.7%
DeLeve Score Improvement Significant Minimal N/A
Survival Time Prolongation P=0.028 P>0.05 N/A

This compound vs. Ursodeoxycholic Acid (UDCA)

UDCA, a bile acid with cytoprotective and anti-apoptotic effects, is used for VOD/SOS prophylaxis. A network meta-analysis comparing prophylactic agents found:

Agent Odds Ratio (OR) for VOD/SOS Prevention SUCRA Index*
This compound 0.42 0.650
UDCA 0.45 0.639
N-acetylcysteine 1.10 0.462

*SUCRA: Surface Under the Cumulative Ranking (higher = better efficacy).
While this compound and UDCA showed comparable ORs, this compound’s marginally higher SUCRA index suggests broader efficacy, particularly in high-risk HSCT patients .

This compound vs. Heparin and Urokinase

Heparin (unfractionated) and urokinase (a thrombolytic) are used in thrombotic disorders. A meta-analysis comparing bleeding risks revealed:

Agent Bleeding Incidence
This compound 1%
Heparin 21%
Urokinase 15%

This compound’s lower bleeding risk stems from its localized fibrinolytic activity (via tPA upregulation) rather than systemic anticoagulation . Heparin and urokinase lack endothelial-stabilizing effects, increasing hemorrhage risk in fragile VOD/SOS patients .

This compound vs. N-acetylcysteine (NAC)

NAC, an antioxidant, is occasionally used for SOS prevention.

Unique Advantages of this compound

  • Polypharmacology: Simultaneously targets endothelial injury, inflammation, and fibrinolysis, unlike single-mechanism agents like LMWH or heparin .
  • Safety Profile : Minimal bleeding risk (1%) compared to traditional anticoagulants .
  • Real-World Validation : Demonstrated 59% overall survival in post-HSCT VOD/SOS across 53 French centers .

Biological Activity

Defibrotide is a unique compound primarily utilized in the treatment of hepatic veno-occlusive disease (VOD) associated with hematopoietic stem cell transplantation (HSCT). Its biological activity encompasses a range of mechanisms, particularly focused on endothelial protection, anti-inflammatory effects, and fibrinolytic properties. This article synthesizes findings from diverse studies, highlighting its efficacy, safety, and underlying biological mechanisms.

1. Endothelial Protection
this compound has demonstrated significant protective effects on endothelial cells. In vitro studies indicate that it attaches to the cell membrane and is internalized via macropinocytosis, leading to modulation of various molecular pathways. This interaction has been shown to:

  • Reduce the release of inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor (TNF).
  • Attenuate the generation of reactive oxygen species (ROS) during oxidative stress.
  • Restore levels of endothelial nitric oxide synthase (eNOS), enhancing vascular function .

2. Fibrinolytic Activity
this compound exhibits potent fibrinolytic properties by enhancing plasmin activity to degrade fibrin clots. In clinical settings, it has been shown to:

  • Counteract decreases in tissue plasminogen activator (tPA) levels observed in healthy volunteers.
  • Increase the expression of tissue plasminogen activator while decreasing plasminogen activator inhibitor-1 (PAI-1) levels, thus promoting fibrinolysis .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating VOD/SOS. Notable findings include:

Study Type Population Dosage Day +100 Survival Rate Complete Response Rate
Phase 3 TrialPatients with VOD/SOS and MOF25 mg/kg/day38.2% (this compound) vs. 25% (controls)25.5% (this compound) vs. 12.5% (controls)
T-IND Study1000 patients post-HSCTVariable58.9% overall; 67.9% pediatric; 47.1% adultNot specified

The phase 3 trial demonstrated a statistically significant improvement in survival rates at day +100 post-HSCT compared to historical controls, highlighting this compound's potential as a life-saving intervention for patients suffering from severe VOD/SOS .

Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Case Study on Pediatric Patients : A cohort of pediatric patients receiving this compound showed improved survival rates and reduced complications associated with VOD/SOS when treated early after diagnosis.
  • Adult Patient Analysis : In adults with multi-organ dysfunction, earlier initiation of this compound treatment correlated with better survival outcomes, emphasizing the importance of timely intervention .

Safety Profile

This compound is generally well-tolerated, with manageable adverse effects primarily related to hemorrhagic events. The incidence of serious adverse events such as pulmonary and gastrointestinal bleeding was comparable between treatment and control groups in clinical trials .

Q & A

What are the key methodological considerations when designing clinical trials to evaluate Defibrotide’s efficacy in hepatic veno-occlusive disease (VOD)?

Basic Research Question
To ensure robust trial design, researchers must:

  • Define primary endpoints : Use validated criteria like the modified Seattle or Baltimore criteria for VOD diagnosis and severity grading .
  • Control for confounders : Stratify patients by risk factors (e.g., pre-existing liver dysfunction, conditioning regimen intensity) to isolate this compound’s effects .
  • Sample size calculation : Power studies based on historical response rates (e.g., 45–50% survival improvement in severe VOD) to avoid underpowered results .

How can researchers reconcile contradictory pharmacokinetic (PK) data for this compound across pediatric and adult populations?

Advanced Research Question
Conflicting PK outcomes (e.g., variable plasma half-life) require:

  • Population-specific modeling : Use non-linear mixed-effects models (NLME) to account for age-related metabolic differences, leveraging sparse sampling in pediatric cohorts .
  • Covariate analysis : Evaluate factors like body weight, renal function, and concomitant medications to explain inter-individual variability .
  • Meta-analysis of historical data : Pool PK datasets from Phase I/II trials to identify trends obscured in single studies .

What experimental strategies are recommended to elucidate this compound’s pleiotropic mechanisms of action (e.g., endothelial stabilization, anti-inflammatory effects)?

Basic Research Question
Mechanistic studies should integrate:

  • In vitro models : Use human umbilical vein endothelial cells (HUVECs) exposed to TNF-α to quantify this compound’s anti-apoptotic effects via caspase-3/7 inhibition assays .
  • Multi-omics approaches : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathways like NF-κB and thrombomodulin upregulation .
  • Animal models : Evaluate VOD mitigation in murine models with cyclophosphamide conditioning, measuring biomarkers like plasminogen activator inhibitor-1 (PAI-1) .

How should researchers address heterogeneity in outcomes when analyzing this compound’s real-world effectiveness compared to clinical trial data?

Advanced Research Question
To resolve discrepancies:

  • Propensity score matching : Adjust for confounding variables (e.g., comorbidities, supportive care variations) in retrospective cohorts .
  • Sensitivity analysis : Test outcome robustness by excluding outliers or applying alternative statistical methods (e.g., Bayesian hierarchical models) .
  • Data standardization : Adopt common data elements (CDEs) for adverse event reporting to align real-world and trial datasets .

What are the best practices for assessing this compound’s safety profile in patients with multi-organ dysfunction syndrome (MODS)?

Advanced Research Question
Safety studies require:

  • Risk stratification : Use organ failure scores (e.g., Pediatric Risk of Mortality [PRISM]) to correlate this compound exposure with MODS progression .
  • Pharmacovigilance frameworks : Apply disproportionality analysis (e.g., WHO Vigibase) to detect rare adverse events like hemorrhage in post-marketing data .
  • Dose-response analysis : Employ MCMC simulations to identify toxicity thresholds in critically ill patients .

How can researchers optimize preclinical models to evaluate this compound’s potential in non-VOD indications (e.g., acute kidney injury or COVID-19-associated coagulopathy)?

Basic Research Question
For exploratory applications:

  • Disease-specific endpoints : Tailor models to target pathologies (e.g., murine ischemia-reperfusion injury for renal studies) .
  • Biomarker validation : Use proteomic panels (e.g., IL-6, D-dimer) to quantify this compound’s immunomodulatory effects .
  • Combination therapy testing : Co-administer with anticoagulants (e.g., heparin) to assess synergistic efficacy and bleeding risks .

What statistical methods are most effective for analyzing this compound’s survival benefits in subgroups (e.g., pediatric vs. adult, allogeneic vs. autologous transplant recipients)?

Advanced Research Question
Subgroup analyses should:

  • Apply interaction tests : Use Cox proportional hazards models with time-varying covariates to detect differential survival effects .
  • Adjust for multiple comparisons : Control false discovery rates (FDR) using Benjamini-Hochberg correction .
  • Leverage machine learning : Train random forest models to identify patient clusters with maximal treatment response .

How can researchers validate this compound’s endothelial protection mechanisms using translational biomarkers in clinical trials?

Basic Research Question
Validation strategies include:

  • Biomarker panels : Measure circulating endothelial markers (e.g., von Willebrand factor, angiopoietin-2) at baseline and post-treatment .
  • Imaging techniques : Use contrast-enhanced ultrasound to assess microvascular perfusion changes in liver sinusoids .
  • Correlative analysis : Link biomarker dynamics with clinical outcomes via partial least squares regression (PLSR) .

What are the challenges in designing dose-escalation studies for this compound in combination therapies, and how can they be mitigated?

Advanced Research Question
Key challenges and solutions:

  • Drug-drug interactions (DDIs) : Use physiologically based pharmacokinetic (PBPK) modeling to predict DDIs with anticoagulants or immunosuppressants .
  • Toxicity monitoring : Implement adaptive trial designs (e.g., continual reassessment method) to adjust dosing in real time .
  • Endpoint selection : Prioritize composite endpoints (e.g., survival + organ function) to capture synergistic effects .

How should researchers approach meta-analyses of this compound studies given variability in trial designs and outcome reporting?

Advanced Research Question
To enhance meta-analysis rigor:

  • PRISMA adherence : Follow PRISMA guidelines for systematic review protocols, including risk-of-bias assessment via ROBINS-I .
  • Harmonize endpoints : Recalculate effect sizes using individual patient data (IPD) where available .
  • Explore heterogeneity : Perform meta-regression to assess the impact of study design (e.g., open-label vs. blinded) on outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Defibrotide
Reactant of Route 2
Defibrotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.